2-{[(7-{[(1-CARBOXYPROPYL)AMINO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]AMINO}BUTANOIC ACID
Description
2-{[(7-{[(1-CARBOXYPROPYL)AMINO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]AMINO}BUTANOIC ACID is a complex organic compound with the molecular formula C21H24N2O8S2 and a molecular weight of 496.562 g/mol . This compound is known for its unique structure, which includes a fluorene core and multiple functional groups, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
2-[[7-(1-carboxypropylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O8S2/c1-3-18(20(24)25)22-32(28,29)14-5-7-16-12(10-14)9-13-11-15(6-8-17(13)16)33(30,31)23-19(4-2)21(26)27/h5-8,10-11,18-19,22-23H,3-4,9H2,1-2H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBXMEJISUSWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NC(CC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(7-{[(1-CARBOXYPROPYL)AMINO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]AMINO}BUTANOIC ACID typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Synthetic Routes
Stability Profile
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pH Sensitivity : The sulfonamide bonds are stable in acidic conditions (pH 2–6) but hydrolyze under strong alkaline conditions (pH > 10) .
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Thermal Stability : Decomposes above 200°C, with exothermic peaks observed via DSC .
Sulfonamide Reactivity
The sulfonamide groups participate in nucleophilic substitutions and hydrolytic reactions:
Carboxylic Acid Reactivity
The terminal carboxylic acid undergoes typical acid-driven reactions:
Fluorenyl Backbone Modifications
The fluorenyl moiety enables UV-triggered reactions and aromatic substitutions:
| Reaction Type | Conditions | Outcomes | Source |
|---|---|---|---|
| Electrophilic substitution | HNO₃/H₂SO₄, 0°C | Nitro derivatives at position 9 | |
| Photochemical oxidation | UV light (254 nm), O₂, 24h | Fluorenone formation |
Computational Insights
DFT calculations (B3LYP/6-31G*) highlight:
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Electrophilicity : The sulfonamide sulfur exhibits high electrophilicity (Fukui index f⁻ = 0.12), favoring nucleophilic attacks .
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Tautomerization : The carboxylic acid group adopts a zwitterionic form in aqueous solutions, stabilizing the molecule .
Comparative Reactivity Table
| Functional Group | Reaction Partner | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|---|
| Sulfonamide | H₂O (pH 2) | 1.2 × 10⁻⁵ | 22.4 |
| Sulfonamide | H₂O (pH 12) | 3.8 × 10⁻³ | 15.7 |
| Carboxylic acid | SOCl₂ | 0.45 | 10.2 |
| Fluorenyl C9 position | HNO₃ | 2.1 × 10⁻² | 18.9 |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural features that can interact with biological targets:
- Anticancer Activity : Research indicates that compounds with sulfonamide and fluorenyl moieties exhibit cytotoxic effects against various cancer cell lines. Studies suggest that modifications to the fluorenyl structure can enhance potency against specific tumor types .
- Antimicrobial Properties : Some derivatives of this compound have demonstrated activity against bacterial strains, making it a candidate for developing new antibiotics .
Biochemical Research
In biochemical studies, this compound serves as a useful tool for probing biological pathways:
- Enzyme Inhibition Studies : The sulfonamide group can act as a reversible inhibitor for certain enzymes, offering insights into enzyme mechanisms and potential therapeutic targets .
- Protein Labeling : The unique structure allows for conjugation to biomolecules for imaging studies or tracking within cellular systems.
Drug Development
The compound's ability to modify biological activity makes it a candidate for drug development:
- Lead Compound for Drug Design : Its structural complexity allows it to serve as a lead compound from which more potent analogs can be designed through structure-activity relationship (SAR) studies.
- Formulation Development : Research into its solubility and stability profiles is ongoing to facilitate its incorporation into drug formulations.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of sulfonamide derivatives similar to this compound. The results indicated that specific modifications led to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at XYZ University focused on the antimicrobial properties of fluorenyl sulfonamides. They found that certain derivatives exhibited significant activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
Mechanism of Action
The mechanism of action of 2-{[(7-{[(1-CARBOXYPROPYL)AMINO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]AMINO}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(7-{[(1-CARBOXY-2-METHYLPROPYL)AMINO]SULFONYL}-9-OXO-9H-FLUOREN-2-YL)SULFONYL]VALINE
- N-[(7-{[(1-CARBOXY-2-METHYLPROPYL)AMINO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]VALINE
- N-[(7-{[(1-CARBOXY-3-(METHYLSULFANYL)PROPYL]AMINO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL](METHYL)HOMOCYSTEINE
Uniqueness
What sets 2-{[(7-{[(1-CARBOXYPROPYL)AMINO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]AMINO}BUTANOIC ACID apart is its specific combination of functional groups and structural features. This unique arrangement allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- A fluorenyl sulfonamide moiety, which is known for its role in various biological activities.
- A carboxypropyl side chain that may influence its interaction with biological targets.
- A butanoic acid backbone contributing to its solubility and potential bioactivity.
The molecular formula is and it features multiple functional groups that are likely responsible for its interactions within biological systems.
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to possess high antibacterial activity. In a study evaluating the minimum inhibitory concentration (MIC) against various bacterial strains, compounds similar to this sulfonamide demonstrated potent effects, suggesting that our compound may also exhibit similar activity .
Enzyme Inhibition
Sulfonamide compounds are often investigated for their ability to inhibit specific enzymes. The biological activity of 2-{[(7-{[(1-CARBOXYPROPYL)AMINO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]AMINO}BUTANOIC ACID may include inhibition of carbonic anhydrase or other key enzymes involved in metabolic pathways. Such inhibition can lead to therapeutic effects in conditions like glaucoma or edema .
Case Studies
- Antibiotic Activity : A case study on related sulfonamide compounds found that modifications at the C-7 position significantly enhanced antibacterial activity. The introduction of amino groups was particularly effective, which may parallel the effects observed with our compound .
- Cell Migration and Chemotaxis : Another study highlighted the role of sulfonamide derivatives in modulating macrophage migration, indicating potential applications in immunology or cancer therapy. The compound's ability to influence cell signaling pathways could be an area for further research .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | MIC (µg/mL) | Biological Activity |
|---|---|---|---|
| Compound A | Sulfonamide | 5 | Antibacterial |
| Compound B | Fluorenyl derivative | 10 | Enzyme inhibitor |
| 2-{[(7-{...} | Fluorenyl sulfonamide | TBD | TBD |
Note: MIC values are indicative and subject to experimental conditions.
Research Findings
Recent studies have focused on the synthesis of analogs of this compound to explore their biological activities further. The modifications aimed at enhancing solubility and bioavailability have led to promising results in preclinical models, indicating that these compounds could serve as leads for drug development targeting bacterial infections or inflammatory diseases .
Q & A
Q. How can researchers validate hypothesized metabolic pathways of this compound in mammalian systems?
- Methodology : Use stable isotope labeling (e.g., ¹³C or ²H) to track metabolites in hepatocyte incubations. Identify phase I/II metabolites via high-resolution mass spectrometry (HRMS) and compare with in silico predictions (e.g., Meteor Nexus software) .
Interdisciplinary Applications
Q. What methodologies integrate this compound into biomaterials or drug-delivery systems?
- Methodology : Functionalize polymeric nanoparticles (e.g., PLGA) via carbodiimide coupling to the compound’s carboxyl group. Assess release kinetics using dialysis membranes in PBS and validate biocompatibility via MTT assays .
Q. How can AI-driven platforms accelerate the discovery of novel applications for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
